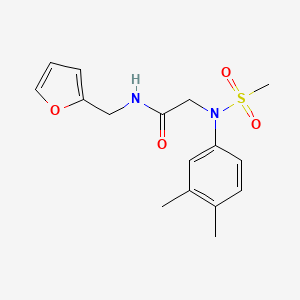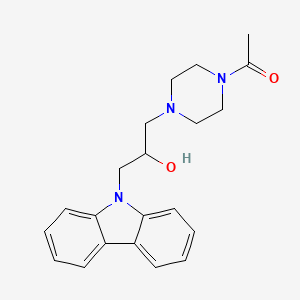![molecular formula C15H15N3O3S B3938695 2-methyl-3-nitro-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B3938695.png)
2-methyl-3-nitro-N-[2-(2-pyridinylthio)ethyl]benzamide
Vue d'ensemble
Description
2-methyl-3-nitro-N-[2-(2-pyridinylthio)ethyl]benzamide is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is also known as MPEB, and it belongs to the family of benzamide derivatives. MPEB has been found to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mécanisme D'action
MPEB acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is involved in the regulation of synaptic transmission and plasticity. MPEB binds to the allosteric site of mGluR5, which inhibits the activity of the receptor and reduces the release of glutamate. This mechanism of action has been found to have potential therapeutic properties in the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
MPEB has been found to have several biochemical and physiological effects. Studies have shown that MPEB can reduce the release of glutamate in the brain, which can improve cognitive function and reduce the symptoms of neurological disorders. MPEB has also been found to inhibit the activity of adenosine A2A receptors, which can reduce the release of dopamine and improve the symptoms of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MPEB has several advantages for lab experiments, including its high purity and stability. MPEB has been synthesized in high yields, and its purity has been optimized through various purification techniques. However, MPEB has some limitations for lab experiments, including its low solubility in water and its potential toxicity. Researchers must take precautions when handling MPEB and must ensure that it is stored and disposed of properly.
Orientations Futures
There are several future directions for the research on MPEB. One direction is to investigate the potential therapeutic properties of MPEB in the treatment of Alzheimer's disease and other neurological disorders. Another direction is to investigate the potential applications of MPEB in the treatment of drug addiction and other behavioral disorders. Additionally, researchers can explore the structure-activity relationship of MPEB and its analogs to optimize its therapeutic properties. Finally, researchers can investigate the potential side effects and toxicity of MPEB to ensure its safety for clinical use.
Conclusion:
In conclusion, MPEB is a chemical compound that has potential therapeutic properties in the treatment of various neurological disorders. The synthesis of MPEB has been optimized, and its mechanism of action has been investigated in several scientific studies. MPEB has several advantages for lab experiments, but researchers must take precautions when handling it. There are several future directions for the research on MPEB, including investigating its potential therapeutic properties and exploring its structure-activity relationship.
Applications De Recherche Scientifique
MPEB has been found to have potential therapeutic properties in the treatment of various neurological disorders. Studies have shown that MPEB can modulate the activity of metabotropic glutamate receptors (mGluRs), which are involved in the regulation of synaptic transmission and plasticity. MPEB has been found to be a selective antagonist of mGluR5, which is involved in the regulation of learning and memory processes. MPEB has also been found to have potential applications in the treatment of Parkinson's disease, as it can inhibit the activity of adenosine A2A receptors, which are involved in the regulation of dopamine release.
Propriétés
IUPAC Name |
2-methyl-3-nitro-N-(2-pyridin-2-ylsulfanylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-11-12(5-4-6-13(11)18(20)21)15(19)17-9-10-22-14-7-2-3-8-16-14/h2-8H,9-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBTZSQWDNWZAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCSC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-nitro-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-chlorophenyl)thio]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B3938612.png)

![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide](/img/structure/B3938631.png)
![4-({[5-(2,4-dichlorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3938637.png)

![N-(2-methoxy-5-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3938656.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-4-fluorobenzamide](/img/structure/B3938661.png)


![N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B3938701.png)
![4-ethoxy-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3938703.png)
![N-[3-(1-azepanylcarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B3938710.png)
![1-[(1-ethylpyrrolidin-2-yl)methyl]-2-oxo-3-(tetrahydro-2H-pyran-2-ylmethyl)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid](/img/structure/B3938713.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide](/img/structure/B3938714.png)